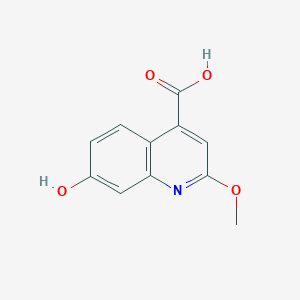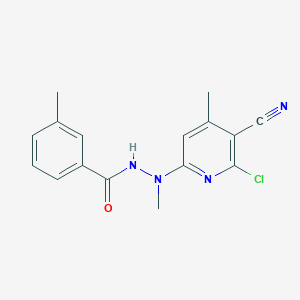![molecular formula C10H8F3N3O3S B11485898 5-hydroxy-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11485898.png)
5-hydroxy-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDROXY-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-4,6-DIONE is a complex heterocyclic compound It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings The compound is characterized by the presence of a hydroxyl group, a prop-2-en-1-yl group, a sulfanylidene group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-4,6-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the functional groups through various chemical reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfanylidene group may produce a thiol derivative.
Scientific Research Applications
5-HYDROXY-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-4,6-DIONE has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe to study biological processes involving pyrrolo[2,3-d]pyrimidine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-HYDROXY-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the functional groups attached to the core.
Trifluoromethylated heterocycles: Compounds containing a trifluoromethyl group attached to a heterocyclic ring.
Uniqueness
5-HYDROXY-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-4,6-DIONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F3N3O3S |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
5-hydroxy-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H8F3N3O3S/c1-2-3-16-5-4(6(17)15-8(16)20)9(19,7(18)14-5)10(11,12)13/h2,19H,1,3H2,(H,14,18)(H,15,17,20) |
InChI Key |
ZVQMORARCVECMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC1=S)C(C(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11485824.png)
![5'-fluoro-1'-(2-phenylethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11485828.png)
![7-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485832.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485836.png)
![7H-[1,2,4]Triazolo[5,1-b][1,3]thiazin-7-one, 2-(2-furanyl)-5-(2-thienyl)-](/img/structure/B11485838.png)

![5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485853.png)
![3'-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485860.png)
![Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-](/img/structure/B11485864.png)
![2-amino-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11485865.png)
![3'-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11485873.png)
![8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11485877.png)


